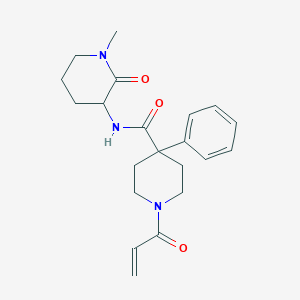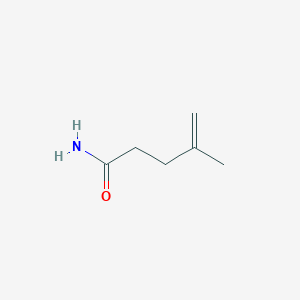
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOPPP, is a synthetic compound that belongs to the class of piperidine derivatives. This chemical has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the mu-opioid receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, mood, and reward. By binding to this receptor, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can modulate the activity of neurons and alter the perception of pain.
Biochemical and Physiological Effects:
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce pain sensitivity, decrease inflammation, and induce sedation and analgesia. Additionally, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the development of pain-relieving drugs.
实验室实验的优点和局限性
One of the main advantages of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and addiction. However, one limitation of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be challenging, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of novel pain-relieving drugs based on the structure of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and its potential applications in the treatment of pain and addiction. Finally, the synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be improved to increase the yield and purity of the compound, which will facilitate its use in future experiments.
合成方法
The synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 1-methyl-2-oxopiperidine-3-carboxylic acid with phenylacetic acid and propionic anhydride in the presence of a catalyst. The resulting product is then treated with piperidine-4-carboxylic acid to obtain N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. This synthesis method has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a high affinity for the mu-opioid receptor, which is an important target for the development of pain-relieving drugs.
属性
IUPAC Name |
N-(1-methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-18(25)24-14-11-21(12-15-24,16-8-5-4-6-9-16)20(27)22-17-10-7-13-23(2)19(17)26/h3-6,8-9,17H,1,7,10-15H2,2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPDXXLAIJXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2-oxopiperidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)
![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)



![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)
